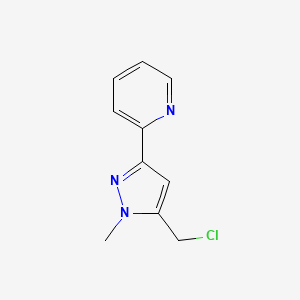

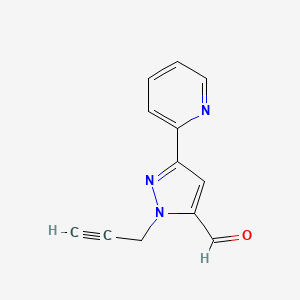

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Vue d'ensemble

Description

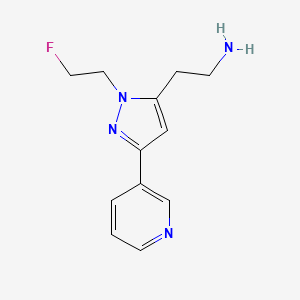

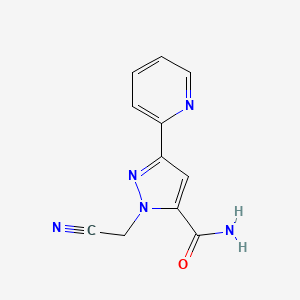

“1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde” is a chemical compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde” would include this thiophene ring along with additional functional groups.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Additionally, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized for potential biological applications. These compounds are characterized by various analytical methods, including FTIR, 1H NMR, and X-ray diffraction (Hamed et al., 2020).

- The creation of pyrazoline heterocycles having 2-thienylpyrazole moiety from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was studied for their potential antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

- Synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide from a pyrazole derivative, exploring its structure using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).

Biological Activities

- Microwave-assisted synthesis of flavonols using pyrazole derivatives, including antimicrobial activity evaluation, showcasing the versatility of these compounds in synthesizing bioactive molecules (Ashok et al., 2016).

- Exploration of the antimicrobial, antioxidant, and molecular docking studies of pyrazole fused pyran analogues, emphasizing the potential pharmacological properties of these compounds (Gurunanjappa et al., 2016).

- Investigation of novel chalcone derivatives, including pyrazole-based compounds, for their antioxidant properties, supported by ADMET, QSAR, and molecular modeling studies (Prabakaran et al., 2021).

Antidepressant and Anticancer Activity

- Synthesis and preclinical evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides for antidepressant activity, highlighting the potential of these compounds in neuropsychiatric treatments (Mathew et al., 2014).

- Development and cytotoxicity evaluation of novel pyrazole derivatives for potential anticancer applications, showcasing the therapeutic potential of these compounds in oncology (Alam et al., 2017).

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-7-11-5-12(10-3-4-16-8-10)13-14(11)6-9-1-2-9/h3-5,7-9H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATKVASZZPHLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.